10-(4-chlorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
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Overview
Description
5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a chlorophenyl group, a naphthyl group, and a thioxo group within a hexahydro-imidazo-pyrido-indole framework. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. The starting materials often include chlorobenzene derivatives, naphthalene derivatives, and thiourea. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the chlorophenyl or naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The
Properties
Molecular Formula |
C29H20ClN3OS |
---|---|
Molecular Weight |
494 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C29H20ClN3OS/c30-19-14-12-18(13-15-19)27-26-22(21-9-3-4-10-23(21)31-26)16-25-28(34)33(29(35)32(25)27)24-11-5-7-17-6-1-2-8-20(17)24/h1-15,25,27,31H,16H2 |
InChI Key |
JULXWANBQGKZAM-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Cl)C6=CC=CC7=CC=CC=C76 |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Cl)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
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